2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide
Description
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3 |
InChI Key |
XQPZRJNDHJNIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-ethylpropanamide with (S)-1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Derivatives
(a) (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide (CAS 1354953-53-9)
- Molecular Formula : C₁₆H₂₅N₃O.
- The benzyl substituent may improve binding to σ-receptors or opioid receptors, common targets for pain management .
- Pharmacological Implications :
- Increased steric bulk compared to the target compound could reduce metabolic clearance but may also limit solubility.
(b) (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide (CAS 21404-86-4)
Simpler α-Aminoamide Analogs
(a) (S)-2-Amino-N,N-dimethylpropanamide
- Molecular Formula : C₅H₁₂N₂O.
- Key Differences :
- Functional Impact :
- Simplified structure may enhance solubility but limit target specificity compared to the more complex target compound.
(b) N-Methyl Propanamide
- Molecular Formula: C₄H₉NO.
- Key Differences: No amino group or chiral centers, rendering it pharmacologically inert in neuromodulatory contexts. Primarily used in industrial solvents or polymer synthesis .
Benzoheterocyclic α-Aminoamides
(a) (S)-2-((3-(((1H-Benzo[d]imidazol-4-yl)oxy)methyl)benzyl)amino)propanamide (5a)
- Key Features :
- A benzimidazole moiety replaces the piperidine ring, introducing aromaticity and hydrogen-bonding capacity.
- Pharmacological Relevance: Benzimidazole derivatives are known for analgesic and anti-inflammatory activity, likely via COX-2 inhibition or sodium channel blockade .
- Comparison :
- The target compound’s piperidine group may favor interactions with G-protein-coupled receptors (e.g., opioid or adrenergic receptors), whereas 5a’s benzimidazole could target enzymatic pathways.
Indole-Containing Derivatives
(a) (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (11)
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | (S)-2-Amino-N,N-dimethylpropanamide | Compound 5a | Compound 11 |
|---|---|---|---|---|
| Molecular Weight | 213.32 | 116.16 | ~300 (estimated) | ~350 (estimated) |
| LogP (Lipophilicity) | Moderate | Low | High | Very High |
| Water Solubility | Moderate | High | Low | Very Low |
| Stereochemical Complexity | High (S-configuration) | None | Moderate | High |
Key Observations :
- The target compound balances moderate lipophilicity and solubility, ideal for oral bioavailability.
- Bulky substituents (e.g., benzyl, indole) in analogs like 5a and 11 reduce solubility but may enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
